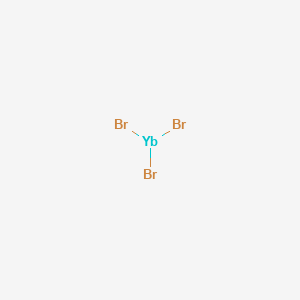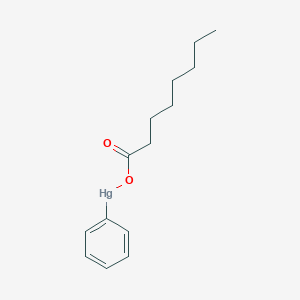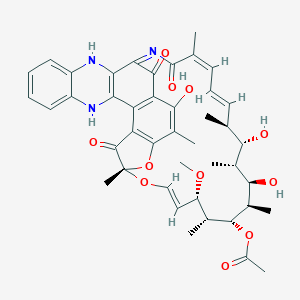
3-Methyl-1H-indole-2-carboxylic acid
Overview
Description
3-Methyl-1H-indole-2-carboxylic acid (3-MICA) is a naturally occurring compound belonging to the family of indole carboxylic acids. It is a structural analog of tryptophan, an essential amino acid, and is found in many foods, including milk, cheese, and meat. In addition, 3-MICA has been shown to have a variety of physiological and biochemical effects.
Scientific Research Applications
Synthesis and chemical modifications :
- A method for synthesizing novel 3-hydroxy, 3-alkoxy, and 3-alkyl indole-2-carboxylic acids and esters is described, where Dieckmann cyclization and Ullmann reaction are used for preparation, indicating its utility in creating various derivatives for further applications (Unangst et al., 1987).
Fluorescence studies and potential as probes :
- New methyl 3-arylindole-2-carboxylates exhibit solvent-sensitive emission, with some showing high fluorescent quantum yields, indicating potential as fluorescent probes in various solvents (Queiroz et al., 2007).
- Certain indole derivatives prepared from β-brominated dehydroamino acids show significant spectral changes in fluorescence emission upon fluoride ion addition, indicating selectivity and potential use in fluoride ion sensing (Pereira et al., 2010).
Pharmacological applications :
- A series of 3-acylindole-2-carboxylic acid derivatives were synthesized and evaluated for their ability to inhibit the cytosolic phospholipase A2, indicating potential therapeutic applications (Lehr, 1997).
- A series of tyrosine kinase inhibitors, including 2,3-dihydro-2-thioxo-1H-indole-3-alkanoic acids, were prepared and evaluated for their abilities to inhibit the epidermal growth factor receptor tyrosine kinase, suggesting potential in cancer therapy (Thompson et al., 1993).
Antimicrobial activity :
- A series of indole-2-carboxylic acid derivatives synthesized from 1-Propyl-1H-indole-2-carboxylic acid showed significant antibacterial and moderate antifungal activities, indicating potential for development into antimicrobial agents (Raju et al., 2015).
Synthesis of complex molecules :
- Novel synthesis methods for 1-methyl-1H-indole-3-carboxylates using cross-dehydrogenative coupling have been reported, showing the chemical's utility as a precursor for more complex molecules (Akbari & Faryabi, 2023).
Mechanism of Action
Target of Action
3-Methyl-1H-indole-2-carboxylic acid, like many indole derivatives, is known to bind with high affinity to multiple receptors . These targets play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that indole derivatives interact with their targets, leading to changes in the biological activities mentioned above . The interaction often involves the formation of a complex between the compound and its target, which can alter the target’s function .
Biochemical Pathways
Indole derivatives, including this compound, can affect various biochemical pathways. For instance, they are involved in the metabolism of tryptophan, an essential amino acid . Indole and its derivatives maintain intestinal homeostasis and impact liver metabolism and the immune response .
Pharmacokinetics
The lipophilicity and water solubility of indole derivatives can influence their bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action depend on its specific targets and the biological pathways it affects. For example, its antiviral activity could result from inhibiting viral replication .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the gut microbiota plays a significant role in the bioconversion of indoles from tryptophan . Additionally, factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and activity.
Safety and Hazards
Future Directions
Researchers have done many studies on the synthesis and biological evaluation of indole derivatives due to their biological properties and their potential to be the target . New research insights into indoles will facilitate a better understanding of their druggability and application in intestinal and liver diseases .
Biochemical Analysis
Biochemical Properties
3-Methyl-1H-indole-2-carboxylic acid, like other indole derivatives, shows various biologically vital properties . It interacts with multiple receptors, which makes it useful in developing new therapeutic derivatives
Cellular Effects
Indole derivatives have been found to have significant effects on various types of cells and cellular processes . They influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Like other indole derivatives, it may exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Indole derivatives are involved in the metabolism of tryptophan, an essential amino acid
properties
IUPAC Name |
3-methyl-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-6-7-4-2-3-5-8(7)11-9(6)10(12)13/h2-5,11H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCXGWFIXUJHVLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=CC=CC=C12)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50372921 | |
| Record name | 3-Methyl-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50372921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10590-73-5 | |
| Record name | 3-Methyl-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50372921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-1H-indole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 3-methyl-1H-indole-2-carboxylic acid in the context of bacterial infections?
A1: While this compound itself might not possess direct antibacterial activity, its significance lies in its structural similarity to nosiheptide. Nosiheptide is a potent antibiotic that combats bacterial infections. Interestingly, this compound is a specific degradation product of nosiheptide formed through alkaline hydrolysis []. This characteristic allows its detection and quantification to be used as a marker for nosiheptide presence in food animal tissues. This is crucial for monitoring the use of nosiheptide in food production and ensuring food safety.
Q2: Has this compound been identified in any natural sources?
A3: Yes, this compound was isolated for the first time from a natural source in a study focusing on the antibacterial properties of Micromonospora sp. P1068 []. This bacterium showed promising antimicrobial activity, and further investigation of its metabolites led to the identification of several compounds, including this compound.
Q3: What can you tell us about the structure-activity relationship (SAR) of this compound derivatives?
A4: Research suggests that the presence of a carboxylic acid group in this compound plays a crucial role in the inhibitory activity against bacterial hyaluronidase SagHyal4755 []. Modifications to the core structure, particularly the introduction of chlorine substituents and adjustments to lipophilicity, significantly influence the inhibitory potency against this enzyme. This highlights the importance of specific structural features for interacting with the enzyme's active site and suggests potential avenues for developing more potent and selective inhibitors.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




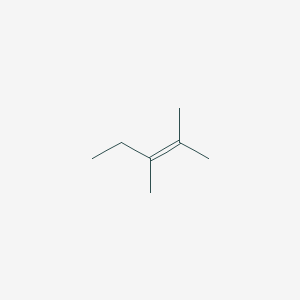
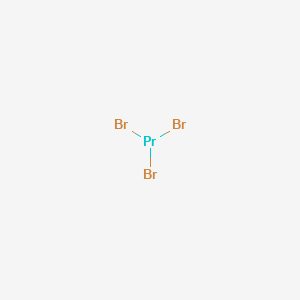
![[(E)-but-2-enyl]-triethoxysilane](/img/structure/B84795.png)
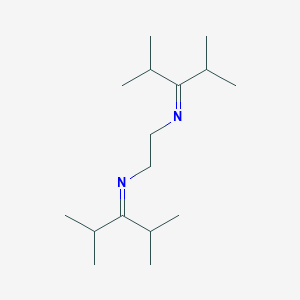


![Bicyclo[2.2.1]hepta-2,5-diene;rhodium(2+);dichloride](/img/structure/B84801.png)
